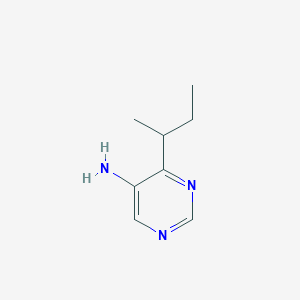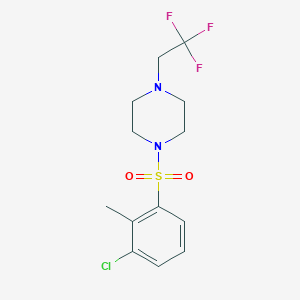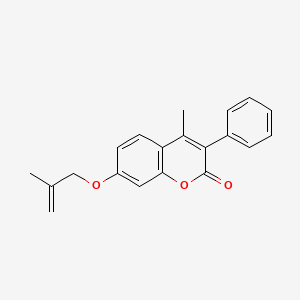
4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as flavone, which is widely used in the field of medicinal chemistry due to its various biological activities. Flavones have been found to possess anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant properties.
Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Research has identified certain compounds structurally related to "4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one" as potent allosteric effectors of hemoglobin. These compounds have demonstrated the ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential clinical or biological applications in conditions requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The study introduces novel compounds with significant activity, surpassing known allosteric effectors, highlighting their importance in medical research and potential therapeutic applications (Randad, Mahran, Mehanna, & Abraham, 1991).
Synthesis and Chemical Transformations
In another vein, research into "4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one" and related compounds focuses on their synthesis and role in chemical transformations. For instance, studies have explored the isomerization of related compounds as a measure of the rate of hydroperoxide addition in specific epoxidation reactions, providing insights into the mechanistic aspects of these chemical processes. This research not only furthers our understanding of chemical reactions but also opens avenues for the development of more efficient synthesis methods for complex organic compounds (Kelly, Caroff, Flood, Heal, & Roberts, 2004).
Applications in Organic Synthesis
Further studies have demonstrated the use of similar compounds as templates for the synthesis of various functionalized oxazoles, highlighting their versatility in organic synthesis. Such research underscores the potential of "4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one" in the development of new synthetic routes and compounds with potential pharmaceutical applications (Misra & Ila, 2010).
Photocatalytic Performance and Optical Properties
Coordination compounds constructed with related structures have been investigated for their optical properties and photocatalytic performance. Such studies are crucial for the development of novel materials with applications in environmental remediation and the synthesis of compounds with unique photophysical properties. The research into these compounds demonstrates their potential utility in creating more efficient photocatalysts and materials for capturing and converting light energy (Wang, Zhang, Zhu, Zhang, Wang, & Gao, 2015).
properties
IUPAC Name |
4-methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-9-10-17-14(3)19(15-7-5-4-6-8-15)20(21)23-18(17)11-16/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVHWZSUKZFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)
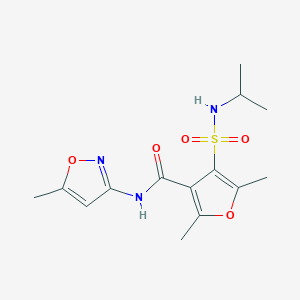
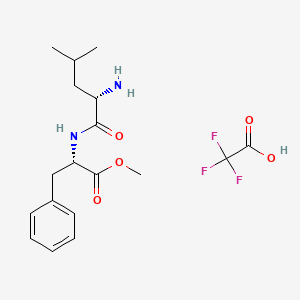
![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)
![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)


